
2-(2-(2,6-Dichlorophenoxy)phenyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring, making it a dichlorinated derivative. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid typically involves the reaction of 2,6-dichlorophenol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a growth regulator in plants.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can alter the plasticity of cell walls, influence protein production, and increase ethylene production. These effects can lead to changes in cell growth and development, making it useful as a plant growth regulator .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,6-Dichlorophenyl)acetic acid: A closely related compound with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
Diclofenac: A non-steroidal anti-inflammatory drug with a similar chemical structure.
Uniqueness
2-(2-(2,6-Dichlorophenoxy)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of two chlorine atoms on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H10Cl2O3 |
|---|---|
Peso molecular |
297.1 g/mol |
Nombre IUPAC |
2-[2-(2,6-dichlorophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-3-6-11(16)14(10)19-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2,(H,17,18) |
Clave InChI |
JVQZTPJRGAUYCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



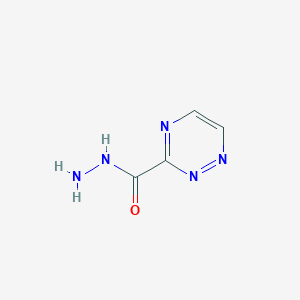
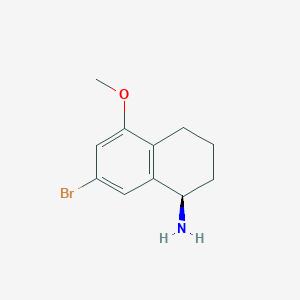
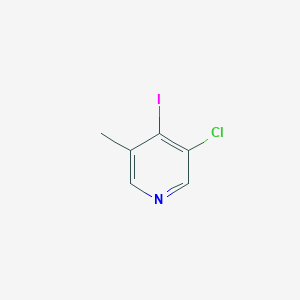
![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)



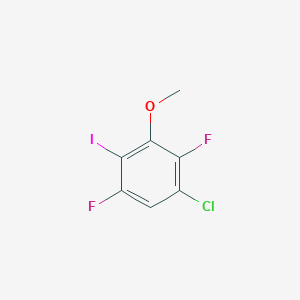
![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)
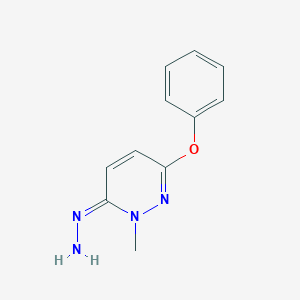
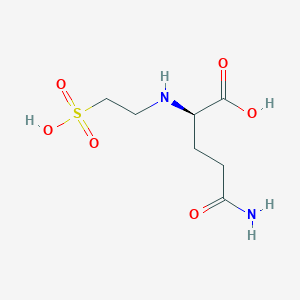
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
